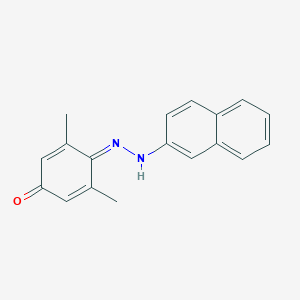![molecular formula C25H18BrN3O3S2 B283053 Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283053.png)
Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as BRB-N-9, is a novel spiropyrazoline derivative that has been synthesized and extensively studied for its potential applications in various fields of science. This compound has shown promising results in scientific research for its unique chemical structure and biological properties.
Mécanisme D'action
The exact mechanism of action of Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various cellular targets, including DNA, RNA, and proteins. It has been proposed that Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways and inhibiting the expression of anti-apoptotic proteins.
Biochemical and physiological effects:
Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Moreover, it has been found to possess potent anti-inflammatory and antioxidant properties, which may help to protect against oxidative stress and inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments include its potent biological activity, its unique chemical structure, and its ease of synthesis. However, its limitations include its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. One potential area of research is the development of novel analogs of Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate with improved solubility and potency. Another potential area of research is the investigation of the compound's potential use as a chemotherapeutic agent for various types of cancer. Additionally, the compound's potential use as an antibacterial and antifungal agent warrants further investigation. Finally, the compound's potential use in the treatment of inflammatory and oxidative stress-related diseases should be explored.
Conclusion:
In conclusion, Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a novel spiropyrazoline derivative that has shown promising results in scientific research for its unique chemical structure and biological properties. Its potential applications in various fields of science, including cancer research, antibacterial and antifungal therapy, and treatment of inflammatory and oxidative stress-related diseases, make it a promising compound for further investigation.
Méthodes De Synthèse
The synthesis of Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves the reaction of 4-bromobenzaldehyde, thiourea, and methyl acetoacetate in the presence of ethanol and concentrated hydrochloric acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by various analytical techniques such as NMR, FT-IR, and mass spectrometry.
Applications De Recherche Scientifique
Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been shown to possess potent antioxidant and anti-inflammatory properties. Moreover, Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, suggesting its potential use as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C25H18BrN3O3S2 |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
methyl (7E)-7-[(4-bromophenyl)methylidene]-8-oxo-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H18BrN3O3S2/c1-32-24(31)22-27-29(20-10-6-3-7-11-20)25(34-22)28(19-8-4-2-5-9-19)23(30)21(33-25)16-17-12-14-18(26)15-13-17/h2-16H,1H3/b21-16+ |
Clé InChI |
GDUWQSYSBMCODZ-LTGZKZEYSA-N |
SMILES isomérique |
COC(=O)C1=NN(C2(S1)N(C(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



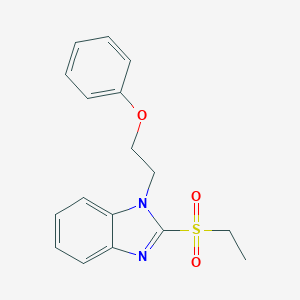
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
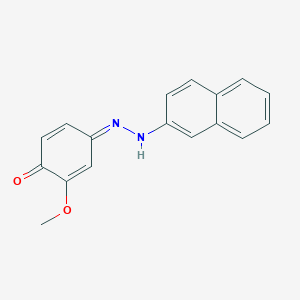

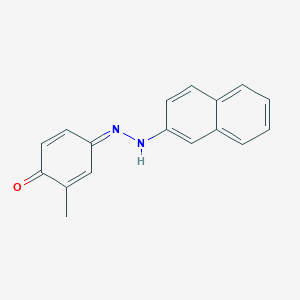
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
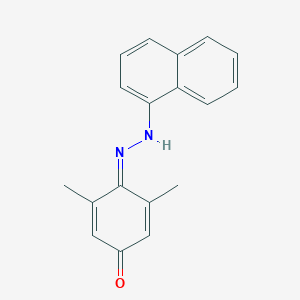
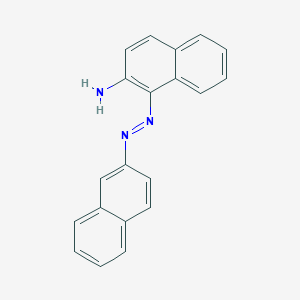
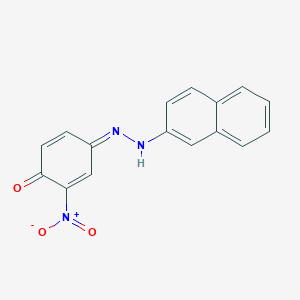
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
